molecular formula C10H12ClNO2 B12121568 4-Pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)-

4-Pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)-

Cat. No.: B12121568
M. Wt: 213.66 g/mol
InChI Key: MMFVKCSYNCDRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)- is an organic compound with a pyridine ring substituted with a carboxylic acid group at the 4-position, a chlorine atom at the 2-position, and a 2-methylpropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)- typically involves the chlorination of 4-pyridinecarboxylic acid followed by alkylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the alkylation step may involve the use of alkyl halides under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 4-pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-chloro-6-(2-methylpropyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H12ClNO2/c1-6(2)3-8-4-7(10(13)14)5-9(11)12-8/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

MMFVKCSYNCDRJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC(=C1)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.